![molecular formula C21H23N5O2S B2926448 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide CAS No. 902928-79-4](/img/structure/B2926448.png)
3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide
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Overview
Description
3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a thiophene moiety. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Coupling Reactions:
Scientific Research Applications
3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties. .
Medicine: Due to its biological activity, the compound is investigated for its potential use in drug development and as a lead compound for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide include other triazoloquinazoline derivatives and triazolopyrazine derivatives. These compounds share similar core structures but differ in their substituents, leading to variations in their biological and chemical properties.
Biological Activity
The compound 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's structure, mechanism of action, and biological activities, particularly focusing on its anticancer properties and interactions with biological targets.
Chemical Structure
The molecular formula of the compound is C23H25N5O3 with a molecular weight of 419.5 g/mol. The structural representation includes a quinazoline core fused with a triazole ring and an amide group attached to a thiophene moiety. This unique structure contributes to its biological activity.
The proposed mechanism of action for this compound involves the inhibition of specific protein kinases that are critical in cell cycle regulation and cancer progression. Notably, it has been suggested that compounds within the triazoloquinazoline family can inhibit polo-like kinase 1 (Plk1), which is frequently overexpressed in various cancers. By targeting Plk1, these compounds may disrupt mitotic progression and induce apoptosis in cancer cells .
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies have shown that modifications to the side chains can enhance potency against Plk1 and related kinases .
In vitro Studies:
- Cell Lines Tested: The compound has been evaluated against several human cancer cell lines, including breast (MCF7), prostate (PC3), and lung (A549) cancer cells.
- IC50 Values: Preliminary results indicate IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell growth .
In vivo Studies:
Animal models have been utilized to further evaluate the anticancer efficacy. In these studies:
- Tumor growth was significantly reduced in treated groups compared to controls.
- No significant toxicity was observed at therapeutic doses, indicating a favorable safety profile .
Data Table: Summary of Biological Activities
Case Study 1: Inhibition of Plk1
A study focused on the inhibition of Plk1 using derivatives of triazoloquinazolines demonstrated that modifications at the 4-position significantly enhanced binding affinity and specificity for Plk1's polo-box domain (PBD). The tested compound showed more than a tenfold increase in inhibitory activity compared to previously known inhibitors .
Case Study 2: Synergistic Effects with Other Agents
Combination therapies involving this compound and standard chemotherapeutics were examined. Results indicated synergistic effects when combined with doxorubicin, leading to enhanced apoptosis rates in resistant cancer cell lines .
Properties
IUPAC Name |
3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14(2)13-25-20(28)16-7-3-4-8-17(16)26-18(23-24-21(25)26)9-10-19(27)22-12-15-6-5-11-29-15/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOHWBPFJLIXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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